N-ethylcyclobutanamine hydrochloride
Overview
Description
N-ethylcyclobutanamine hydrochloride is a chemical compound with the molecular formula C6H14ClN and a molecular weight of 135.64 g/mol It is a hydrochloride salt form of N-ethylcyclobutanamine, which is an amine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylcyclobutanamine hydrochloride typically involves the alkylation of cyclobutanamine with ethyl halides under basic conditions. One common method is the reaction of cyclobutanamine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of N-ethylcyclobutanamine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to obtain the desired hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
N-ethylcyclobutanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N-ethylcyclobutanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-ethylcyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways. As an amine derivative, it can interact with various receptors and enzymes in biological systems. The exact mechanism may vary depending on the specific application and context of use. For example, in medicinal chemistry, it may act as a ligand for certain receptors or as an inhibitor of specific enzymes .
Comparison with Similar Compounds
N-ethylcyclobutanamine hydrochloride can be compared with other similar compounds, such as:
Cyclobutanamine: The parent compound without the ethyl group.
N-methylcyclobutanamine: A similar compound with a methyl group instead of an ethyl group.
N-propylcyclobutanamine: A compound with a propyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
Properties
IUPAC Name |
N-ethylcyclobutanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-2-7-6-4-3-5-6;/h6-7H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSONEGGGZSEQPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334146-80-3 | |
Record name | Cyclobutanamine, N-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334146-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.